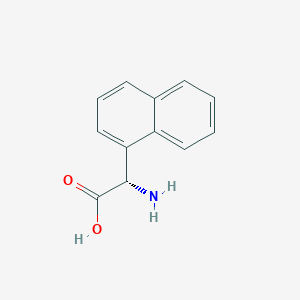

(S)-Amino-naphthalen-1-yl-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-naphthalen-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDZHZMVNQDLCM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427456 | |

| Record name | (S)-Amino-naphthalen-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111820-05-4 | |

| Record name | (S)-Amino-naphthalen-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Naphthalene Based Chiral Amino Acids in Synthetic and Medicinal Chemistry

Chirality, a fundamental property of many biological molecules, is of paramount importance in drug design and development. Enantiomers, or non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological, metabolic, and toxicological profiles. nih.gov The incorporation of rigid and sterically defined fragments, such as the naphthalene (B1677914) ring system, into chiral amino acids offers a powerful strategy for creating molecules with specific three-dimensional arrangements.

Naphthalene-based chiral amino acids are significant for several reasons:

Structural Scaffolding: The rigid naphthalene group provides a well-defined scaffold that can be used to control the spatial orientation of other functional groups. This is crucial for designing molecules that can bind selectively to biological targets like enzymes and receptors.

Enantioselective Interactions: The chirality of these amino acids is key to achieving enantioselective binding with biological targets. nih.gov Research has shown that even a single chiral center can lead to significant differences in how enantiomers interact with complex biological structures like G-quadruplex DNA, a potential target in cancer therapy. nih.govnih.gov

Modulation of Physicochemical Properties: The lipophilic nature of the naphthalene ring can enhance the ability of a drug candidate to cross cell membranes, while the amino acid portion maintains aqueous solubility and provides points for further chemical modification.

Analytical Applications: Naphthalene's fluorescent properties are utilized in analytical chemistry. Chiral reagents containing a naphthalene fluorophore can be used for the enantioseparation of chiral molecules via high-performance liquid chromatography (HPLC). researchgate.net

Overview of the Research Landscape Surrounding S Amino Naphthalen 1 Yl Acetic Acid

Research involving (S)-Amino-naphthalen-1-yl-acetic acid and its analogs spans several key areas of chemical science. The compound is primarily recognized as a versatile intermediate and building block, facilitating the creation of more complex molecules. chemimpex.com

The research landscape can be summarized by its applications in:

Pharmaceutical Development: The compound is a key component in the synthesis of novel pharmaceutical agents. chemimpex.com It is particularly noted for its use in developing anti-inflammatory and analgesic drugs, where its structure is believed to contribute to effective interaction with biological targets. chemimpex.com Furthermore, related structures have been investigated for their potential anticancer properties.

Biochemical Research: It is employed in studies focused on amino acid metabolism. Understanding how this synthetic amino acid interacts with cellular pathways can provide insights into metabolic disorders. chemimpex.com

Organic Synthesis: As a valuable intermediate, it allows chemists to explore new chemical pathways and synthesize complex molecular architectures. chemimpex.com

Material Science: The unique structure of this compound is being explored for the creation of novel polymers and materials. The incorporation of the naphthalene (B1677914) moiety can confer enhanced thermal stability and mechanical properties to these materials. chemimpex.com

Analytical Chemistry: In specialized analytical applications, it can be used as a standard in chromatography and spectrometry to aid in the quantification of related compounds. chemimpex.com

Scope and Objectives of Academic Investigations into S Amino Naphthalen 1 Yl Acetic Acid

Environmental Release and Dispersion Pathways in Chemical Synthesis

The synthesis of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, like many specialized organic compounds, involves multi-step processes that present potential pathways for environmental release. While specific release data for this compound is not extensively documented in public literature, pathways can be inferred from common synthetic procedures for pyran-2-one derivatives.

Potential release points during chemical synthesis include:

Volatilization: Loss of the compound, intermediates, or solvents to the atmosphere from open or unsealed reaction vessels, particularly during heating or pressure changes.

Aqueous Waste Streams: Discharge from reactor cleaning, product washing, and purification steps like liquid-liquid extraction. These streams may contain dissolved product, unreacted starting materials, and catalysts.

Solid Waste: Disposal of spent catalysts, filtration media, and residues from distillation or crystallization processes.

Accidental Spills and Leaks: Uncontrolled releases from equipment failure or handling errors.

Dispersion into the environment is governed by the compound's physical-chemical properties and the nature of the release. Release into waterways could lead to dispersion in aquatic ecosystems, while land disposal could result in soil contamination and potential leaching into groundwater.

Modern synthetic chemistry increasingly employs "green chemistry" principles to minimize such environmental releases. For pyran derivatives, this includes the development of one-pot multicomponent reactions, the use of solvent-free conditions, and the application of reusable catalysts. mdpi.comgrowingscience.com These methods aim to increase reaction efficiency, reduce waste generation, and minimize the use of hazardous solvents, thereby lowering the potential for environmental release at the source. growingscience.comresearchgate.net

Biodegradation and Persistence in Environmental Compartments

The compound is formally classified as "Toxic to aquatic life with long lasting effects" (H411), which strongly suggests that it is not readily biodegradable and can persist in the environment. nih.gov This persistence can be understood by examining its two main structural features: the pyran-2-one ring (a type of lactone) and the highly branched alkyl side chain.

Lactone Ring: Lactone rings can undergo hydrolysis to open the ring, forming a hydroxy carboxylic acid. mdpi.com This ring-opening is often a crucial first step in the biodegradation of such molecules, as it can increase water solubility and create a more accessible structure for microbial enzymes. nih.gov

2,4,4-Trimethylpentyl Side Chain: This large, highly branched alkyl group is expected to be a major contributor to the molecule's recalcitrance. Microbial degradation of alkanes typically proceeds via oxidation at the terminal carbon. The presence of extensive branching, particularly the quaternary carbon atom at position 4, presents significant steric hindrance to enzymatic attack. mdpi.comnih.gov Compounds with highly branched alkyl chains are generally known to be more resistant to biodegradation than their linear counterparts. mdpi.com

Ecotoxicity and Broader Environmental Impact Studies

The primary environmental impact of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one is its toxicity to aquatic organisms. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates this compound with the hazard statement H411: "Toxic to aquatic life with long lasting effects". nih.gov This corresponds to a classification of "Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2". nih.gov

This classification indicates that the substance can cause significant harm to aquatic ecosystems even at low concentrations over long periods. Specific research findings have quantified this toxicity for certain species.

Interactive Table: Ecotoxicity Data

| Test Organism | Endpoint | Value | Exposure Time |

| Danio rerio (Zebrafish) | LC50 (Lethal Concentration, 50%) | 6.1 mg/L | 96 hours |

| Activated Sludge (Microorganisms) | EC20 (Effective Concentration, 20%) | 36 mg/L | 30 minutes |

Data sourced from ChemicalBook Safety Data Sheets. chemicalbook.com

The LC50 value for zebrafish indicates the concentration at which 50% of the test fish would be expected to die within a 96-hour exposure period. The EC20 value for activated sludge shows the concentration that causes a 20% reduction in the metabolic activity of microorganisms found in wastewater treatment plants, which could potentially inhibit the biological treatment process. chemicalbook.com

Given its toxicity and persistence, the broader environmental impact of a significant release could include disruption of aquatic food webs and long-term contamination of water and sediment. Precautionary statements associated with its handling explicitly advise to "Avoid release to the environment" (P273) and to "Collect spillage" (P391). nih.govchemicalbook.com

Occupational Safety and Handling Protocols in Laboratory and Industrial Settings

In research and industrial environments, strict adherence to safety protocols is necessary to minimize exposure and ensure safe handling of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one. This compound is classified as "Harmful if swallowed" (H302). nih.gov The following protocols are derived from available Safety Data Sheets (SDS).

Handling and Engineering Controls:

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mists. chemicalbook.com

All sources of ignition should be removed, and non-sparking tools should be used, as electrostatic discharge could potentially cause a fire. chemicalbook.com

Emergency exits and risk-elimination areas should be clearly established. chemicalbook.com

Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent skin and eye contact.

Interactive Table: Recommended Personal Protective Equipment

| Body Part | Protection Type | Standard |

| Eyes/Face | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) |

| Hands | Chemical impermeable gloves | EU Directive 89/686/EEC and EN 374 |

| Body | Fire/flame resistant and impervious clothing | N/A |

| Respiratory | Full-face respirator | Required if exposure limits are exceeded or irritation is experienced |

Data sourced from ChemicalBook Safety Data Sheets. chemicalbook.com

Accidental Release Measures:

In case of a spill, personnel should be evacuated to a safe area. chemicalbook.com

Prevent further leakage if it is safe to do so. Crucially, the chemical must not be allowed to enter drains, as it is toxic to aquatic life. chemicalbook.com

The spilled material should be collected using appropriate methods that avoid dust formation and placed in suitable, closed containers for disposal. chemicalbook.com

Disposal:

Disposal of the compound and its containers must be done at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing, in accordance with local, state, and federal regulations. chemicalbook.com

First Aid:

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.

In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

In Case of Eye Contact: Rinse thoroughly with pure water for at least 15 minutes.

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.

First aid information is for immediate response and a medical professional should always be consulted. chemicalbook.com

Stereoselective Synthesis Methodologies for Enantiopure this compound

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a direct and efficient approach to establishing the stereogenic center of this compound with high enantioselectivity. Various catalytic strategies have been developed for the synthesis of α-amino acids, which are applicable to the preparation of the target compound.

One prominent method is the asymmetric Strecker synthesis . This reaction involves the three-component condensation of naphthaldehyde, a cyanide source (such as sodium cyanide), and a chiral amine auxiliary. The resulting diastereomeric α-aminonitriles can be separated, followed by hydrolysis of the nitrile group to afford the desired α-amino acid. iau.ir The choice of the chiral auxiliary is critical for achieving high diastereoselectivity in the initial addition step. For instance, (R)-phenylglycine amide has been utilized as a chiral auxiliary in diastereoselective Strecker reactions, leading to the formation of a single diastereomer through a crystallization-induced asymmetric transformation. thapar.edunih.gov

Another powerful strategy involves the use of chiral auxiliaries covalently bonded to the substrate, which direct the stereochemical outcome of subsequent reactions. Sulfinimines, for example, have emerged as versatile chiral building blocks for the enantioselective synthesis of amino acids. rsc.org The condensation of a sulfinamide with naphthaldehyde would generate a chiral sulfinylimine, which can then undergo nucleophilic addition with a cyanide equivalent. Subsequent hydrolysis would yield the target amino acid with high enantiomeric purity.

Furthermore, transition metal catalysis plays a vital role in the asymmetric synthesis of amino acids. Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine have been successfully employed for the synthesis of a wide array of tailor-made α-amino acids. nih.gov These complexes act as chiral templates, allowing for the stereoselective alkylation of the α-carbon. In the context of this compound, a chiral Ni(II) complex of a glycine Schiff base could be reacted with a 1-naphthylmethyl halide to introduce the naphthalene moiety stereoselectively.

The following table summarizes some asymmetric catalytic approaches applicable to the synthesis of this compound:

| Catalytic Strategy | Key Features | Potential Application |

| Asymmetric Strecker Synthesis | Three-component reaction; use of chiral amine auxiliaries. | Direct synthesis from naphthaldehyde, cyanide, and a chiral amine. |

| Chiral Sulfinimine Chemistry | Use of sulfinimines as chiral imine building blocks. | Stereoselective addition of nucleophiles to a chiral imine derived from naphthaldehyde. |

| Chiral Ni(II) Complex Catalysis | Stereoselective alkylation of a glycine-derived Schiff base complex. | Introduction of the 1-naphthylmethyl group to a chiral glycine template. |

Biocatalytic Routes for Stereocontrol

Biocatalysis provides an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, with their inherent stereospecificity, are particularly well-suited for the preparation of enantiomerically pure amino acids like this compound.

A widely employed biocatalytic method is the enzymatic kinetic resolution of a racemic mixture of the amino acid or its precursor. This approach utilizes an enzyme that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer. Lipases are a class of enzymes that have been extensively used for this purpose. For instance, the racemic N-acetylated amino acid, N-acetyl-amino(naphthalen-1-yl)acetic acid, can be subjected to hydrolysis by a lipase. The enzyme will selectively hydrolyze the (S)-N-acetyl derivative to the free (S)-amino acid, leaving the (R)-N-acetyl derivative unreacted. nih.gov These two compounds can then be separated based on their different chemical properties. A variety of lipases, such as those from Candida rugosa and Burkholderia cepacia, have been successfully applied in the resolution of amino acid derivatives. nih.gov

Another powerful biocatalytic approach is the use of transaminases . These enzymes catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. For the synthesis of this compound, a suitable transaminase could be employed to convert 1-naphthylglyoxylic acid into the desired (S)-amino acid with high enantioselectivity. This method is highly attractive due to its directness and the potential for high atom economy. The screening of various transaminases is often necessary to identify an enzyme with the desired substrate specificity and stereoselectivity. nih.gov

The following table outlines key biocatalytic strategies for the synthesis of this compound:

| Biocatalytic Strategy | Enzyme Class | Principle |

| Enzymatic Kinetic Resolution | Lipases, Acylases | Selective hydrolysis of one enantiomer of a racemic amino acid derivative. researchgate.net |

| Asymmetric Synthesis | Transaminases | Stereoselective amination of a prochiral keto acid. |

Advanced Catalytic Strategies in the Synthesis of this compound Analogues

The synthesis of analogues of this compound with modifications on the naphthalene ring or the acetic acid backbone is crucial for structure-activity relationship studies and the development of new therapeutic agents or materials. Advanced catalytic strategies enable the efficient construction of these complex molecules.

For the synthesis of analogues with substituents on the naphthalene ring, cross-coupling reactions are invaluable tools. For example, a halogenated derivative of this compound can be prepared and then subjected to palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions to introduce a wide variety of substituents onto the aromatic ring. Protecting the amine and carboxylic acid functionalities is often necessary before performing these transformations.

The synthesis of analogues with modified backbones can be achieved through various catalytic methods. For instance, asymmetric hydrogenation of a dehydroamino acid precursor can provide access to analogues with different substitution patterns at the α- and β-positions. Chiral rhodium and ruthenium catalysts are commonly used for this purpose.

The following table provides examples of advanced catalytic strategies for the synthesis of analogues:

| Strategy | Reaction Type | Application |

| Palladium-Catalyzed Cross-Coupling | Suzuki, Heck, Sonogashira | Introduction of diverse substituents on the naphthalene ring. |

| Asymmetric Hydrogenation | Reduction of dehydroamino acids | Synthesis of backbone-modified analogues. |

Derivatization and Functionalization Strategies for the this compound Scaffold

The presence of three distinct functional handles—the amine group, the carboxylic acid group, and the naphthalene ring—makes this compound a versatile scaffold for further chemical modifications.

The primary amine group can be readily modified through various reactions. N-Acylation is a common transformation to introduce amide functionalities. This can be achieved by reacting the amino acid with an acyl chloride or a carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). orientjchem.org

For protection purposes, the amine group is often converted to a carbamate. The tert-butoxycarbonyl (Boc) group is a widely used protecting group that can be introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.orgresearchgate.net The Boc-protected amino acid is stable under a variety of reaction conditions and the Boc group can be readily removed with a mild acid. researchgate.net

The carboxylic acid group can be transformed into a variety of other functional groups. Esterification is a straightforward modification, typically carried out by reacting the amino acid with an alcohol in the presence of an acid catalyst.

Amide bond formation at the carboxylic acid terminus is another important transformation. This can be achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with an amine. Alternatively, peptide coupling reagents can be used to directly couple the carboxylic acid with an amine. thapar.edu

The naphthalene ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The position of substitution is directed by the existing amino and acetic acid groups. Nitration of the naphthalene ring can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. nanoaxisllc.comSulfonation can be carried out using fuming sulfuric acid to introduce a sulfonic acid group. wikipedia.org Halogenation can also be performed using appropriate reagents and catalysts. The regioselectivity of these reactions can be influenced by the reaction conditions and the protecting groups on the amino and carboxylic acid functionalities.

The following table summarizes the derivatization and functionalization strategies:

| Functional Group | Reaction | Reagents | Resulting Functional Group |

| Amine | N-Acylation | Acyl chloride, Coupling agents | Amide |

| Amine | N-Boc Protection | Boc₂O | Boc-carbamate |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling agents | Amide |

| Naphthalene Ring | Nitration | HNO₃, H₂SO₄ | Nitro |

| Naphthalene Ring | Sulfonation | Fuming H₂SO₄ | Sulfonic acid |

Fundamental Reaction Pathways of this compound

The reactivity of this compound is diverse, with the amino group and the naphthalene ring being the primary sites for chemical modifications.

The primary amino group of this compound is susceptible to oxidation, a common reaction for aromatic amines. While specific studies on the oxidation of this particular compound are not extensively documented in the public domain, the general mechanism for the oxidation of aromatic amines provides a strong basis for understanding its behavior. The oxidation of aromatic amines can proceed through a series of steps, often involving the formation of highly reactive intermediates.

The initial step in the oxidation of an arylamine is the removal of an electron to form a radical cation. This can be followed by the loss of a proton to yield an aminyl radical. Further oxidation can lead to the formation of a nitrenium ion (ArNH+). wikipedia.orgresearchgate.netnih.gov These nitrenium ions are potent electrophiles and can react with various nucleophiles. wikipedia.orgnih.gov The stability of the nitrenium ion is influenced by the nature of the aromatic ring system. nih.gov In the case of this compound, the naphthalene ring can delocalize the positive charge, thereby influencing the stability and reactivity of the nitrenium intermediate.

The final products of the oxidation of aromatic amines can be complex and varied, depending on the oxidant and reaction conditions. Possible products include nitroso, nitro, and polymeric compounds. The presence of the carboxylic acid group in this compound may also influence the course of the oxidation reaction.

A common and effective method for the synthesis of this compound and other aromatic amines is the reduction of the corresponding nitro compound. The synthesis would start from a suitable nitro-naphthalene precursor, such as 1-nitronaphthaleneacetic acid. The reduction of the nitro group to a primary amino group can be achieved using a variety of reducing agents and methodologies.

Catalytic hydrogenation is a widely employed method for this transformation. google.compsu.edu This process typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, under a hydrogen atmosphere. The reaction is generally carried out in a suitable solvent at elevated temperature and pressure. google.com For example, the hydrogenation of 1-nitronaphthalene (B515781) to 1-naphthylamine (B1663977) has been successfully achieved using a platinum/activated charcoal catalyst. google.com A similar approach could be envisioned for the synthesis of this compound from its nitro precursor.

The general reaction for the catalytic hydrogenation of a nitroaromatic compound to an arylamine is as follows:

Ar-NO₂ + 3H₂ → Ar-NH₂ + 2H₂O

| Catalyst | Typical Conditions |

| Platinum on Carbon (Pt/C) | Hydrogen gas, 150-250°C, 50-300 bar |

| Palladium on Carbon (Pd/C) | Hydrogen gas, room temperature to moderate heat |

| Raney Nickel | Hydrogen gas, moderate temperature and pressure |

This table presents typical conditions for the catalytic hydrogenation of nitroarenes and may be applicable to the synthesis of this compound from its nitro precursor.

Other reducing agents, such as metal-acid systems (e.g., tin or iron in the presence of hydrochloric acid) or metal hydrides, can also be used for the reduction of nitroarenes. The choice of reducing agent and reaction conditions can be critical to achieving high yields and purity of the desired amino compound.

The primary amino group in this compound is nucleophilic and can readily undergo a variety of substitution reactions. These reactions are fundamental to the derivatization of this molecule for various applications.

N-Acylation: The amino group can be acylated to form amides. This is a common reaction used to protect the amino group or to introduce new functional groups into the molecule. A relevant example is the synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester, which involves the acylation of glycine ethyl ester with 1-naphthaleneacetic acid. researchgate.net A similar reaction could be performed on this compound, where the amino group would react with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

N-Alkylation: The amino group can also be alkylated to form secondary or tertiary amines. This reaction typically involves the treatment of the amine with an alkyl halide. The degree of alkylation can sometimes be controlled by the stoichiometry of the reactants and the reaction conditions.

| Reaction Type | Reagent | Product |

| N-Acylation | Acid Chloride (R-COCl) | N-Acyl derivative (Amide) |

| N-Acylation | Acid Anhydride ((R-CO)₂O) | N-Acyl derivative (Amide) |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl derivative (Secondary/Tertiary Amine) |

This table illustrates common substitution reactions at the amino moiety of this compound.

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

A comprehensive understanding of the chemical transformations of this compound requires an analysis of the kinetics and thermodynamics of its reactions. While specific kinetic and thermodynamic data for this compound are scarce in the literature, general principles and data from related compounds can provide valuable insights.

For instance, a study on the degradation of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde found that the degradation of the isoindole derivative of L-serine followed pseudo-first-order kinetics with a half-life of 2.0 minutes at pH 9.2 and room temperature. wikipedia.org This suggests that the stability of derivatives of this compound could also be pH-dependent and that kinetic studies are crucial for understanding their behavior in different environments.

Thermodynamic data for the parent compound, 1-naphthaleneacetic acid, is available and can serve as a baseline for understanding the energetic aspects of reactions involving the naphthalene and acetic acid moieties. However, the presence of the amino group will significantly alter the electronic and steric properties of the molecule, and thus its reactivity and the thermodynamics of its reactions.

Exploration of Reactive Intermediates in Syntheses and Transformations

The synthesis and transformations of this compound likely proceed through various reactive intermediates that dictate the reaction pathways and product distributions.

As discussed in the context of oxidation reactions (Section 3.1.1), nitrenium ions are key reactive intermediates in the oxidation of aromatic amines. wikipedia.orgresearchgate.netnih.gov The formation of a nitrenium ion from the amino group of this compound would create a highly electrophilic species that can undergo a variety of subsequent reactions.

In reactions involving the naphthalene ring, such as electrophilic aromatic substitution, carbocation intermediates (arenium ions) are formed. The stability of these intermediates is crucial in determining the regioselectivity of the substitution. For naphthalene, substitution at the 1-position is generally favored over the 2-position because the corresponding carbocation intermediate is more stable, with the positive charge being delocalized over a larger portion of the ring system while retaining one intact benzene (B151609) ring in more resonance structures. libretexts.org

Furthermore, radical reactions involving the naphthalene moiety are also possible. For example, the reaction of 1-naphthaleneacetic acid with hydroxyl radicals has been shown to proceed through the formation of a hydroxyl adduct radical . wikipedia.org Similar radical intermediates could be involved in certain transformations of this compound.

The identification and characterization of these reactive intermediates are often challenging due to their transient nature. However, their existence can be inferred from product analysis, kinetic studies, and computational modeling.

Advanced Spectroscopic and Analytical Characterization of S Amino Naphthalen 1 Yl Acetic Acid

Comprehensive Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations and functional groups present within a molecule.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of (S)-Amino-naphthalen-1-yl-acetic acid is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on the analysis of related naphthalene (B1677914) derivatives and amino acids, the following vibrational modes are anticipated.

The presence of the carboxylic acid group will be indicated by a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong C=O stretching vibration around 1700-1725 cm⁻¹. The amino group will display N-H stretching vibrations, which for a primary amine usually appear as two bands in the 3400-3250 cm⁻¹ region. The aromatic naphthalene ring will give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. Additionally, C-H bending vibrations of the naphthalene ring are expected in the fingerprint region.

A summary of the expected characteristic FT-IR absorption bands is presented in Table 1.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | -COOH |

| N-H Stretch (Amine) | 3400-3250 | -NH₂ |

| Aromatic C-H Stretch | > 3000 | Naphthalene Ring |

| C=O Stretch (Carboxylic Acid) | 1725-1700 | -COOH |

| Aromatic C=C Stretch | 1600-1450 | Naphthalene Ring |

| N-H Bend (Amine) | 1650-1580 | -NH₂ |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | -COOH |

| C-N Stretch (Amine) | 1250-1020 | -C-NH₂ |

| Aromatic C-H Out-of-Plane Bending | 900-675 | Naphthalene Ring |

Table 1: Predicted FT-IR Data for this compound

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. Aromatic compounds, such as this compound, typically exhibit strong Raman signals for the aromatic ring vibrations.

The Raman spectrum is expected to be dominated by the vibrational modes of the naphthalene ring. The C=C stretching vibrations of the aromatic ring are predicted to be particularly intense, appearing in the 1620-1580 cm⁻¹ and 1400-1300 cm⁻¹ regions. The ring breathing mode, a symmetric vibration of the entire naphthalene ring system, should also be a prominent feature. The C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹. While the carboxylic acid and amino group vibrations are also present in the Raman spectrum, they are generally weaker compared to the aromatic ring vibrations.

Table 2 summarizes the anticipated key Raman bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | > 3000 | Naphthalene Ring |

| C=O Stretch (Carboxylic Acid) | 1680-1640 | -COOH |

| Aromatic C=C Stretch | 1620-1580, 1400-1300 | Naphthalene Ring |

| Ring Breathing Mode | ~1380 | Naphthalene Ring |

| C-N Stretch (Amine) | 1100-1000 | -C-NH₂ |

Table 2: Predicted Raman Spectroscopy Data for this compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound will provide detailed information about the number and chemical environment of the hydrogen atoms. The naphthalene ring protons are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will depend on the substitution pattern and the electronic effects of the aminoacetic acid side chain.

The proton on the chiral carbon (the α-proton) is expected to resonate as a singlet or a multiplet depending on the solvent and pH, likely in the region of δ 4.0-5.0 ppm. The protons of the amino group (-NH₂) and the carboxylic acid group (-COOH) are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. The amino protons may appear as a broad singlet, while the carboxylic acid proton is also expected to be a broad singlet, typically downfield.

Table 3 presents the predicted ¹H NMR chemical shifts for this compound.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

| α-Proton (CH) | 4.0 - 5.0 | Singlet/Multiplet |

| Amino Protons (NH₂) | Variable (broad singlet) | Broad Singlet |

| Carboxyl Proton (COOH) | Variable (broad singlet) | Broad Singlet |

Table 3: Predicted ¹H NMR Data for this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The ten carbon atoms of the naphthalene ring will give rise to multiple signals in the aromatic region, typically between δ 120 and 140 ppm. The quaternary carbons of the ring will generally have lower intensities.

The carbonyl carbon of the carboxylic acid group is expected to appear significantly downfield, in the range of δ 170-180 ppm. The chiral α-carbon, attached to the amino and carboxyl groups, is predicted to resonate in the region of δ 50-60 ppm.

Table 4 outlines the anticipated ¹³C NMR chemical shifts for this compound.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 170 - 180 |

| Aromatic Carbons (C) | 120 - 140 |

| α-Carbon (CH) | 50 - 60 |

Table 4: Predicted ¹³C NMR Data for this compound

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the proton and carbon signals and determining the connectivity within the molecule.

A COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the coupled protons on the naphthalene ring, allowing for the assignment of the individual aromatic proton signals.

An HSQC experiment would show correlations between protons and their directly attached carbon atoms. This would be instrumental in assigning the carbon signals of the naphthalene ring by correlating them to their corresponding, already assigned, proton signals. The correlation between the α-proton and the α-carbon would also be clearly visible.

These 2D NMR techniques, in combination with the 1D spectra, would provide a comprehensive and unambiguous assignment of all the proton and carbon signals, confirming the molecular structure of this compound.

Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity assessment of pharmaceutical compounds. In the case of this compound, mass spectrometry provides definitive confirmation of its molecular weight and elemental composition, and when coupled with liquid chromatography, it becomes a powerful tool for identifying and quantifying trace-level impurities.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C12H11NO2, the theoretical monoisotopic mass can be precisely calculated. This calculated exact mass serves as a benchmark for experimental HRMS measurements. The close agreement between the measured and theoretical exact mass provides strong evidence for the correct elemental composition of the synthesized molecule. Any significant deviation between the experimental and theoretical mass would indicate the presence of impurities or an incorrect structural assignment.

Table 1: Theoretical Exact Mass of this compound

| Parameter | Value |

| Chemical Formula | C12H11NO2 |

| Theoretical Monoisotopic Mass | 201.07898 u |

| Molecular Weight (Average) | 201.22 g/mol |

This interactive table provides the fundamental mass values for this compound.

HPLC-MS/MS for Impurity Identification and Quantification

The coupling of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for impurity profiling in the pharmaceutical industry. This technique allows for the separation of the main compound from its impurities, followed by their individual fragmentation to yield structural information.

In the analysis of this compound, a reversed-phase HPLC method would first separate the parent compound from any process-related impurities or degradation products. The separated components then enter the mass spectrometer, where they are ionized, typically by electrospray ionization (ESI). In the first stage of mass analysis (MS1), the parent ions of the compound and its impurities are detected. For structural elucidation, specific parent ions are selected and subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in the second stage of mass analysis (MS2), generating a characteristic fragmentation pattern for each compound.

The fragmentation of this compound is expected to follow predictable pathways for amino acids and aromatic compounds. Common fragmentation patterns would likely involve the loss of water (H2O), carbon monoxide (CO), and the carboxylic acid group (COOH). libretexts.orgnih.gov The stable naphthalene ring system would likely remain intact, appearing as a prominent fragment ion. By analyzing the fragmentation patterns of any detected impurities, their structures can be proposed, providing valuable insights into the synthetic process and potential degradation pathways. dphen1.comenovatia.com This detailed impurity profile is crucial for ensuring the quality and safety of the active pharmaceutical ingredient. lcms.cz

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique is uniquely capable of unambiguously establishing its absolute stereochemistry. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise coordinates of each atom in the crystal lattice can be determined.

This analysis not only confirms the connectivity of the atoms but also reveals their spatial orientation, definitively assigning the (S)-configuration at the chiral center. wikipedia.org The Cahn-Ingold-Prelog priority rules are applied to the experimentally determined structure to confirm the "S" designation. wikipedia.org Furthermore, X-ray crystallography provides a wealth of information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and packing arrangements within the crystal lattice. This information is invaluable for understanding the physical properties of the compound, such as its melting point, solubility, and stability. While obtaining a single crystal suitable for X-ray diffraction can be challenging, the resulting structural information is unparalleled in its detail and certainty. cardiff.ac.uk

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Property Analysis

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic properties of molecules containing chromophores. The naphthalene ring system in this compound acts as a strong chromophore, making it well-suited for analysis by these methods.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the naphthalene moiety. The position and intensity of these absorption maxima are sensitive to the solvent environment and the presence of substituents on the aromatic ring.

The naphthalene core also imparts fluorescent properties to the molecule. Upon excitation with UV light at an appropriate wavelength, the molecule is promoted to an excited electronic state. It then relaxes to the ground state by emitting a photon, a process observed as fluorescence. The fluorescence emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum. The intensity and wavelength of the fluorescence emission can be influenced by factors such as solvent polarity, pH, and the presence of quenchers. The study of the fluorescence properties of related naphthalenesulfonate dyes, such as 8-anilino-1-naphthalenesulfonate (ANS), has shown that changes in the local environment can lead to significant shifts in emission maxima and quantum yield, providing insights into molecular interactions. nih.govnih.gov

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are central to assessing the purity and enantiomeric composition of chiral compounds like this compound. High-performance liquid chromatography (HPLC) is the most widely used technique for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile and robust technique for separating, identifying, and quantifying the components of a mixture. For achiral purity analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. A UV detector is commonly used for detection, leveraging the strong UV absorbance of the naphthalene ring. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all detected peaks.

To determine the enantiomeric excess (the measure of the purity of one enantiomer in a mixture), a chiral HPLC method is required. This is achieved by using a chiral stationary phase (CSP). These stationary phases are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation in time as they pass through the column. For amino acid derivatives, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective. sigmaaldrich.com The use of a suitable chiral column will result in two distinct peaks for the (S) and (R) enantiomers. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers. This analysis is crucial to ensure that the compound consists predominantly of the desired (S)-enantiomer. nih.govyakhak.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental chromatographic technique widely employed for the separation, qualitative identification, and purity assessment of amino acids and their derivatives. crsubscription.comifsc.edu.br The separation mechanism relies on the differential partitioning of components between a stationary phase and a mobile phase. crsubscription.com While specific, detailed TLC protocols for this compound are not extensively documented in publicly available literature, its analysis can be effectively performed by adapting established methodologies for structurally related amino acids. The key parameters in a TLC analysis—the stationary phase, the mobile phase, and the visualization method—can be selected based on the physicochemical properties of the naphthalenic amino acid.

Stationary Phase

The choice of stationary phase is critical for achieving effective separation. For amino acids, the most commonly used stationary phase is silica gel (SiO₂), a polar adsorbent. ifsc.edu.br TLC plates are typically prepared by coating a thin, uniform layer of silica gel 'G' onto a solid support such as a glass or aluminum plate. orientjchem.orgnih.gov The polarity of the silica gel allows for strong interactions with polar molecules like amino acids, influencing their migration rate. ifsc.edu.br Other stationary phases such as cellulose or alumina have also been utilized for amino acid chromatography, offering different selectivity. reachdevices.com

Mobile Phase (Eluent)

The mobile phase, a solvent or a mixture of solvents, moves up the stationary phase by capillary action, carrying the analyte with it. ifsc.edu.br The composition of the mobile phase is optimized to achieve differential migration and thus separation of the components in a mixture. For the separation of amino acids on silica gel plates, a frequently used and effective solvent system is a mixture of n-butanol, glacial acetic acid, and water. researchgate.netnih.gov A common volumetric ratio for this system is 3:1:1 or 4:1:1. reachdevices.comresearchgate.net The polarity of this system can be adjusted by varying the proportions of the components to optimize the separation of specific amino acids. Other solvent systems, such as n-propanol-water (70:30 v/v), have also been successfully used. orientjchem.org

Visualization and Retention Factor (Rƒ)

Since most amino acids are colorless, a post-chromatographic visualization step is necessary to detect the separated spots. ifsc.edu.br The most common visualization reagent is ninhydrin, which reacts with the primary or secondary amine group of the amino acids upon heating to produce a distinctively colored product. ifsc.edu.briitg.ac.in Most amino acids yield a blue-purple color known as Ruhemann's purple, while some, like proline (a secondary amine), produce a yellow-orange spot. reachdevices.comiitg.ac.in

The position of the analyte spot on the developed chromatogram is characterized by its Retention Factor (Rƒ). The Rƒ value is calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. iitg.ac.in

Rƒ = (Distance traveled by the substance) / (Distance traveled by the solvent front)

This value is a characteristic constant for a given compound in a specific TLC system (stationary phase, mobile phase, temperature) and is used for its identification by comparison with a standard.

Illustrative Research Findings

While specific Rƒ values for this compound are not provided in the surveyed literature, the following tables present typical data for standard amino acids. This information illustrates the separation achievable with common TLC systems and provides a reference for developing a method for its analysis. The naphthalene moiety in this compound would likely result in a higher Rƒ value compared to simple aliphatic amino acids like glycine (B1666218) or alanine in the described systems, due to its increased non-polar character.

Table 1: Rƒ Values of Standard Amino Acids on Silica Gel This table shows the retention factors (Rƒ) for various amino acids using a common mobile phase. The data is based on separation on a standard silica gel plate.

Mobile Phase: n-butanol : acetic acid : water (3:1:1, v/v/v) Visualization: Ninhydrin spray

| Amino Acid | Rƒ Value reachdevices.com |

| Alanine | 0.30 |

| Arginine | 0.16 |

| Aspartic Acid | 0.24 |

| Cysteine | 0.37 |

| Glutamine | 0.25 |

| Glycine | 0.26 |

| Methionine | 0.51 |

| Phenylalanine | 0.62 |

| Proline | 0.24 |

| Serine | 0.26 |

| Tryptophan | 0.66 |

| Valine | 0.49 |

Table 2: Effect of Mobile Phase on Rƒ Values of Selected Amino Acids This table demonstrates how changing the mobile phase affects the Rƒ values of amino acids, allowing for the optimization of separation.

Stationary Phase: Silica Gel G Visualization: 4-dimethylaminobenzaldehyde–isatin spray reagent

| Amino Acid | Rƒ Value in n-propanol – water (70:30) orientjchem.org |

| Alanine | 0.51 |

| Arginine HCl | 0.16 |

| Aspartic Acid | 0.32 |

| Glycine | 0.40 |

| Phenylalanine | 0.69 |

| Proline | 0.44 |

| Tryptophan | 0.70 |

Computational Chemistry and Molecular Modeling of S Amino Naphthalen 1 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations can predict molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netrsc.org It is favored for its balance of accuracy and computational efficiency. DFT studies on molecules similar to (S)-Amino-naphthalen-1-yl-acetic acid, such as other naphthalene (B1677914) derivatives, often employ functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311+G**. researchgate.netnih.gov

These investigations typically begin with geometry optimization to find the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy conformation of the molecule. scienceopen.com Once the optimized structure is obtained, a variety of electronic properties can be calculated. Theoretical studies on related naphthalene derivatives have calculated properties such as total energies, electronic states, energy gaps, ionization potentials, and dipole moments. researchgate.net Vibrational frequency calculations are also performed, which can be compared with experimental FT-IR and FT-Raman spectra to validate the accuracy of the computational model. nih.gov For this compound, DFT would be instrumental in understanding how the amino and carboxylic acid groups influence the electronic properties of the naphthalene ring system.

Ab Initio Calculations

Ab initio calculations are based on first principles of quantum mechanics without the use of experimental data for simplification. Methods like Hartree-Fock (HF) are a form of ab initio calculation. nih.gov While often more computationally demanding than DFT, they can provide valuable benchmarks. For a molecule like this compound, ab initio methods could be used to calculate fundamental properties such as the electrostatic potential, which is crucial for understanding intermolecular interactions. nih.gov These calculations provide a rigorous theoretical foundation for the molecule's electronic structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction and Bioactivity Quantification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red regions indicate negative electrostatic potential and are characteristic of electrophilic attack (areas rich in electrons, like lone pairs on oxygen or nitrogen atoms).

Blue regions indicate positive electrostatic potential, characteristic of nucleophilic attack (areas that are electron-poor, such as hydrogen atoms attached to electronegative atoms).

Green regions represent neutral potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group, making them sites for interaction with positive ions or electrophiles. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the amino group, identifying them as potential sites for hydrogen bonding and interaction with nucleophiles. researchgate.net The aromatic naphthalene ring would show areas of negative potential above and below the plane of the rings, associated with the π-electron system. This information is critical for predicting how the molecule will interact with biological targets like protein binding sites.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.com

The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to electrophilicity and electron affinity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For this compound, the delocalized π-system of the naphthalene ring, along with the electron-donating amino group and electron-withdrawing carboxylic acid group, would all influence the energies and distributions of the HOMO and LUMO. FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attack. ucsb.edu

Table 2: Illustrative Frontier Molecular Orbital Data

| Parameter | Illustrative Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.2 | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | -1.5 | Indicates the ability to accept electrons (electrophilicity). |

Natural Bond Orbital (NBO) Analysis of Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of a localized Lewis structure, including lone pairs and bonds. q-chem.com It examines charge transfer and stabilizing interactions within the molecule, particularly hyperconjugation. Hyperconjugation involves delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The strength of these interactions can be quantified by the second-order perturbation energy, E(2). researchgate.net

Table 3: Illustrative NBO Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N | π* (C-C)ring | 5.8 | Lone pair delocalization into the aromatic ring. |

| π (C-C)ring | π* (C=O) | 2.5 | π-electron delocalization from the ring to the carboxyl group. |

Biological and Pharmaceutical Research Applications of S Amino Naphthalen 1 Yl Acetic Acid

Investigations into Antimicrobial Activities of (S)-Amino-naphthalen-1-yl-acetic Acid and its Derivatives

The emergence of multi-drug resistant pathogens necessitates the development of novel antimicrobial agents. researchgate.net Derivatives of naphthalene-containing amino acids are being investigated for this purpose. nih.gov Studies have shown that modifying the core structure can lead to compounds with significant antibacterial and antifungal properties.

For instance, a series of novel amide-coupled naphthalene (B1677914) scaffolds, synthesized from 2-(naphthalen-1-yloxy)acetic acid and various amines, were evaluated for their antimicrobial actions. researchgate.net Several of these derivatives demonstrated excellent antibacterial activity against both Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) bacteria. researchgate.net Similarly, new 4-naphthyl-2-aminothiazole derivatives have been synthesized and screened for their in vitro antimicrobial efficacy. alliedacademies.org One compound, 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole (B1198619), was particularly effective against P. aeruginosa and showed potent antifungal effects against Candida albicans and Candida glabrata. alliedacademies.org

Further research into N-(naphthalen-1-yl)propanamide derivatives revealed strong activity against E. coli, while other analogs displayed notable effects against Gram-positive bacteria and various fungal species. researchgate.net The antimicrobial potential also extends to Schiff bases, where N-(2-hydroxy-1-naphthalidene)-amino acid Schiff bases and their manganese(III) complexes were tested against bacteria and the fungus Candida albicans. nih.gov These investigations collectively highlight that the naphthalene-amino acid scaffold is a promising template for designing new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Naphthalene Derivatives

| Compound/Derivative Class | Test Organism | Activity (MIC µg/mL) | Source |

|---|---|---|---|

| Amide-coupled naphthalene scaffolds (4g, 4i, 4j) | E. coli, P. aeruginosa, S. aureus | 12.5 - 50 | researchgate.net |

| Amide-coupled naphthalene scaffolds (4c, 4f, 4l) | C. albicans | 250 | researchgate.net |

| 2-(4-Methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole (5b) | P. aeruginosa | 62.5 | alliedacademies.org |

| 2-(4-Methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole (5b) | C. albicans, C. glabrata | Equipotent to Ketoconazole | alliedacademies.org |

| N-(naphthalen-1-yl)propanamide derivatives (4f, 4i) | E. coli | < 0.97 | researchgate.net |

Exploration of Anticancer and Antiproliferative Effects

The unique structural properties of naphthalene derivatives have made them attractive candidates in oncology research. alliedacademies.org Studies have focused on synthesizing and evaluating novel compounds for their ability to inhibit the growth of cancer cells.

One area of investigation involves aminobenzylnaphthols derived from the Betti reaction, which combines 2-naphthol, aldehydes, and amino acid derivatives. mdpi.com These compounds have demonstrated cytotoxic properties against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. mdpi.com Two specific derivatives, MMZ-45AA and MMZ-140C, were shown to induce apoptosis in cancer cells at their respective IC50 concentrations. mdpi.com

Another class of compounds, naphthalene-1,4-dione analogues, has been developed and tested for cancer cell-specific cytotoxicity. nih.gov These molecules aim to disrupt the altered glucose metabolism in cancer cells, a phenomenon known as the Warburg effect. nih.gov One imidazole (B134444) derivative from this series, compound 44, showed a promising balance of potency and selectivity, with greater toxicity towards cancer cells compared to normal cells. nih.gov Research has also been conducted on naphthylthiazolylamine derivatives, which were studied for their cytotoxic effects on Hep-G2 (liver cancer) and A549 (lung cancer) cell lines. alliedacademies.org

Table 2: Anticancer Activity of Selected Naphthalene Derivatives

| Compound/Derivative Class | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Aminobenzylnaphthols (MMZ compounds) | BxPC-3 (Pancreatic), HT-29 (Colorectal) | Exhibited cytotoxic and proapoptotic properties | mdpi.com |

| Naphthalene-1,4-dione analogue (Compound 44) | Cancer vs. Normal Cells | 6.4 µM (Selectivity Ratio: 3.6) | nih.gov |

| Naphthylthiazolylamine derivatives | Hep-G2 (Liver), A549 (Lung) | Inhibited cell growth | alliedacademies.org |

Assessment of Anti-inflammatory and Analgesic Properties

This compound is considered a key building block in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com The naphthalene acetic acid core is famously represented by Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). lookchem.comacs.org Research has explored novel derivatives to identify compounds with potent activity and potentially improved profiles.

Studies on novel alpha-amino naphthalene derivatives have demonstrated significant anti-inflammatory activity in vivo. nih.gov When compared to the standard drug phenylbutazone, some of the newly synthesized compounds showed potent effects with less ulcerogenic liability. lookchem.comnih.gov Further investigations into congeners containing azetidinone and thiazolidinone moieties also revealed compounds with potent anti-inflammatory activity, with one thiazolidinone derivative exhibiting maximal efficacy in the tested models. lookchem.com The analgesic properties of these derivatives were also assessed, with two compounds displaying better activity than the standard mefenamic acid. lookchem.com These findings suggest that substitutions on the naphthalene nucleus can greatly influence anti-inflammatory and analgesic outcomes. lookchem.com

Studies on Antihyperglycemic and Alpha-Glucosidase Inhibitory Activities

Alpha-glucosidase inhibitors are a class of oral anti-diabetic agents used to manage type 2 diabetes, primarily by controlling postprandial hyperglycemia. nih.govwikipedia.org These drugs work by competitively inhibiting enzymes in the small intestine, such as maltase and sucrase, which are responsible for breaking down complex carbohydrates into absorbable simple sugars. nih.govnih.gov By delaying carbohydrate digestion and absorption, these inhibitors reduce the sharp increase in blood glucose levels after a meal. wikipedia.org

The therapeutic strategy of inhibiting alpha-glucosidase has prompted extensive screening of both natural and synthetic compounds. science.govscience.gov While a wide variety of chemical scaffolds are under investigation, and bioactive peptides have been identified as potential sources of alpha-glucosidase inhibitors, specific research focusing on this compound and its direct derivatives for this particular activity is not extensively documented in available literature. nih.gov Given the broad biological activities of naphthalene-based compounds, exploring their potential for alpha-glucosidase inhibition could be a subject for future research.

Elucidation of Molecular Targets and Mechanism of Action

Understanding the molecular targets and mechanisms of action is crucial for drug development. For derivatives of this compound, research has begun to illuminate how these compounds exert their biological effects at the molecular level. chemimpex.com

Enzyme inhibition is a primary mechanism for many therapeutic agents.

Anti-inflammatory Effects: The anti-inflammatory properties of naphthalene derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes. lookchem.comcore.ac.uk These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation. core.ac.uk Studies on certain naphthalene congeners confirmed that their anti-inflammatory response involves the inhibition of COX. lookchem.com

Anticancer Effects: In silico investigations into the anticancer activity of aminobenzylnaphthol derivatives suggest that their mechanism may involve the inhibition of several key enzymes and proteins, including cyclin-dependent kinase 2 (CDK2) and tripartite motif-containing 24 (TRIM24), which are involved in cell cycle regulation and oncogenesis. mdpi.com

Antimicrobial Effects: For antimicrobial action, amino acid analogs can function as effective enzyme inhibitors by mimicking the transition states of intermediates in crucial microbial biosynthetic pathways. nih.gov

In addition to enzyme inhibition, interaction with cellular receptors is another key mechanism of action.

Opioid and Nociceptin Receptors: A derivative, (8-naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid methyl ester, was identified as a novel and potent agonist for the nociceptin/orphanin FQ receptor (ORL1), a target for analgesia. nih.gov The modulation of opioid receptors, such as the μ-opioid receptor, is a fundamental mechanism for pain relief and is influenced by ligand structure. nih.gov

Adenosine Receptors: As part of its potential anticancer mechanism, aminobenzylnaphthol derivatives have been predicted to inhibit the Adenosine A1 receptor (ADORA1), a G-protein coupled receptor implicated in various cellular processes. mdpi.com

Interaction with G-protein Coupled Receptor 139 (GPR139)

This compound, as an aromatic amino acid, is relevant to the study of G-protein Coupled Receptor 139 (GPR139), an orphan receptor primarily expressed in the central nervous system. medchemexpress.com GPR139 is highly concentrated in specific brain regions, including the habenula and septum. nih.gov Research has identified the essential aromatic amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe) as endogenous agonists that activate this receptor. nih.govnih.gov The activation of GPR139 is primarily coupled with the Gq/11 protein signaling pathway. nih.govnih.govguidetopharmacology.org

Given that GPR139 is activated by L-Trp and L-Phe, it is hypothesized to function as a sensor for the dynamic changes of these amino acids in the brain. nih.gov This receptor is a potential therapeutic target for several neurological and metabolic conditions, including Parkinson's disease and schizophrenia. medchemexpress.comwikipedia.org The structural similarity of this compound to these known activators makes it a compound of interest for researchers exploring the pharmacology and function of GPR139. Synthetic agonists have been developed to study this receptor, such as JNJ-63533054, which is a potent and selective GPR139 agonist. nih.govnih.gov

Table 1: Selected Ligands and Agonists of GPR139

| Ligand Type | Compound Name | Potency (EC50) | Reference |

|---|---|---|---|

| Endogenous Agonist | L-Tryptophan | 30-300 µM range | nih.gov |

| Endogenous Agonist | L-Phenylalanine | 30-300 µM range | nih.gov |

| Synthetic Agonist | JNJ-63533054 | 16 nM (human GPR139) | medchemexpress.com |

Role in Biochemical Pathways and Amino Acid Metabolism Research

This compound serves as a valuable tool in biochemical research, particularly in studies investigating amino acid metabolism and its effects on cellular functions. chemimpex.com Amino acids are fundamental to numerous biological processes beyond their role as building blocks for proteins. researchgate.net They are key metabolites that can be used to generate ATP, glucose, and fatty acids, and they serve as precursors for a wide array of essential biomolecules, including nucleotide bases and signaling molecules like neurotransmitters. nih.gov

As a synthetic, unnatural amino acid, this compound can be introduced into biological systems to probe the intricacies of metabolic pathways. Its unique structure allows researchers to track its uptake, incorporation, and effects on cellular processes, which can provide critical insights into metabolic disorders. chemimpex.com The study of how such molecules are processed helps to elucidate the mechanisms of biosynthesis and inactivation of related endogenous compounds. mdpi.com

Table 2: Key Roles of Amino Acids in Metabolism

| Metabolic Function | Description | Examples of Precursor Amino Acids |

|---|---|---|

| Protein Synthesis | Serve as the monomer units for building polypeptide chains. | All 20 common amino acids. |

| Energy Production | Carbon skeletons can enter central metabolic pathways (e.g., TCA cycle) to produce ATP, glucose, or fatty acids. nih.gov | Alanine, Glutamate. nih.gov |

| Neurotransmitter Synthesis | Act as precursors for neurotransmitters that regulate nerve cell communication. nih.gov | Glutamate (for GABA), Tryptophan (for Serotonin). |

| Heme Synthesis | Serve as foundational molecules for the creation of heme rings, essential for proteins like hemoglobin. nih.gov | Glycine (B1666218). nih.gov |

| Epigenetic Regulation | Provide methyl groups necessary for DNA and histone methylation, which regulates gene expression. nih.gov | Methionine. nih.gov |

Development as a Pharmaceutical Precursor and Drug Scaffold Design

This compound is a versatile compound recognized for its role as a pharmaceutical precursor and a foundational structure in drug scaffold design. chemimpex.com Its naphthalene component imparts enhanced stability and reactivity, making it an excellent building block for medicinal chemists. chemimpex.com It serves as a valuable intermediate in organic synthesis, enabling the creation of more complex molecules with potential therapeutic applications, including the development of novel anti-inflammatory and analgesic agents. chemimpex.com

The naphthalene moiety itself is considered a "multidimensional scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. ijpsjournal.com Researchers have designed and synthesized novel amide-coupled naphthalene scaffolds for evaluation as antimicrobial agents. ijpsjournal.comresearchgate.net Furthermore, the naphthalene framework has been integral to the structure-based design of potent inhibitors for viral enzymes, such as the SARS-CoV papain-like protease, and in the development of analogues for anticancer agents. nih.govrsc.org The utility of this compound lies in its ability to be chemically modified, allowing for the exploration of new chemical pathways and the innovation of drugs in various therapeutic areas. chemimpex.com

Table 3: Applications of the Naphthalene Scaffold in Drug Design

| Therapeutic Area | Application/Target | Reference |

|---|---|---|

| Antimicrobial | Design of novel amide-coupled naphthalene scaffolds with antibacterial and antifungal activity. | researchgate.net |

| Antiviral | Development of inhibitors for SARS-CoV-2 Papain-like Protease (PLpro). | nih.gov |

| Anticancer | Synthesis of naphthalene-1,4-dione analogues with cytotoxic activity against cancer cells. | rsc.org |

| Anti-inflammatory | Used as a building block for the synthesis of anti-inflammatory drugs. | chemimpex.com |

| Analgesic | Employed as a precursor for the development of analgesic agents. | chemimpex.com |

Antiviral Activity Research

The naphthalene core structure, which is central to this compound, is a feature of various compounds investigated for antiviral properties. Research into naphthalene derivatives has demonstrated potential activity against several viruses. nih.gov For instance, a series of synthesized naphthalene derivatives were evaluated for their efficacy against the influenza A virus. nih.gov

In these studies, a compound identified as 2-aminonaphthalene 4d exhibited superior antiviral activity in vitro compared to the established antiviral drug ribavirin. nih.gov Mechanistic studies indicated that this compound was most effective after viral adsorption and acted during the early stages of viral replication by inhibiting viral NP and M proteins. nih.gov Other research has explored different naphthalene-based molecules, such as naphthalenedisulfonic acid derivatives, as potential anti-HIV-1 agents that inhibit reverse transcriptase and virus-induced cell fusion. nih.gov The naphthalene scaffold has also been used to design inhibitors of the papain-like protease of SARS-CoV-2, an essential enzyme for coronavirus replication. nih.gov These findings underscore the potential of the naphthalene scaffold as a promising starting point for the discovery and development of new antiviral therapies.

Table 4: Naphthalene-Based Compounds in Antiviral Research

| Virus Target | Compound Type | Mechanism of Action (if specified) | Reference |

|---|---|---|---|

| Influenza A Virus | 2-aminonaphthalene derivative | Inhibition of viral NP and M proteins; acts in the early stage of replication. | nih.gov |

| HIV-1 | Naphthalenedisulfonic acid derivatives | Inhibition of reverse transcriptase and syncytia (giant cell) formation. | nih.gov |

| SARS-CoV-2 | Naphthalene-based inhibitors | Targeting the Papain-like Protease (PLpro). | nih.gov |

Applications in Organic Synthesis and Materials Science Utilizing S Amino Naphthalen 1 Yl Acetic Acid

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of (S)-Amino-naphthalen-1-yl-acetic acid makes it a valuable component of the "chiral pool," a collection of readily available, enantiomerically pure compounds used as starting materials in asymmetric synthesis. The primary goal of asymmetric synthesis is to create complex chiral molecules with a high degree of stereochemical control, which is crucial in the development of pharmaceuticals and other biologically active compounds.

The utility of α-amino acids in this context is well-established. They can be used as chiral auxiliaries, which are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, and then subsequently removed. While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in readily available literature, the principles of its application can be inferred from the use of similar amino acids. For instance, chiral auxiliaries derived from amino acids have been successfully employed in the asymmetric alkylation of glycine (B1666218) enolates to produce other non-natural amino acids with high enantiomeric purity.

Furthermore, the stereocenter of this compound can be transferred to new molecules, making it a foundational chiral building block. In this role, the entire molecule is incorporated into the final product, preserving its initial stereochemistry. This approach is fundamental to the efficient synthesis of enantiomerically pure target molecules, avoiding the need for costly and often inefficient chiral resolution steps.

Key Research Findings in Asymmetric Synthesis with Amino Acids:

| Research Area | Key Finding | Relevance to this compound |

| Diastereoselective Strecker Reactions | The use of (R)-phenylglycine amide as a chiral auxiliary can lead to the formation of α-amino nitriles with high diastereomeric ratios (>99/1), which can then be converted to enantiomerically pure α-amino acids. nih.gov | Demonstrates the potential of using chiral amino acids as auxiliaries to control stereochemistry, a role that could be fulfilled by derivatives of this compound. |